2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid
Description
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid is a piperazine derivative characterized by a 3-pyridinylmethyl substituent at the N1 position of the 3-oxopiperazine ring and an acetic acid moiety at the C2 position. Its molecular formula is C₁₂H₁₅N₃O₃, with a molecular weight of 276.34 g/mol . The compound’s structure combines the hydrogen-bonding capability of the pyridine ring with the conformational flexibility of the piperazine backbone, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring nitrogen-rich scaffolds.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C12H15N3O3/c16-11(17)6-10-12(18)14-4-5-15(10)8-9-2-1-3-13-7-9/h1-3,7,10H,4-6,8H2,(H,14,18)(H,16,17) |
InChI Key |
BJWIGOXECUMUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid typically involves the reaction of piperazine derivatives with pyridine carboxaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Physicochemical Comparisons
Substituent Effects
- Pyridinylmethyl vs. Aromatic/Aliphatic Substituents: The 3-pyridinylmethyl group in the target compound introduces a nitrogen atom capable of hydrogen bonding, enhancing solubility in polar solvents compared to purely hydrophobic substituents like 3-phenylpropyl (logP ≈ 2.1) or 3-phenoxybenzyl (logP ≈ 3.5) .
Molecular Weight and Steric Effects
- The unsubstituted analog (3-Oxopiperazin-2-yl)acetic acid (MW 156.14) has the lowest steric hindrance, favoring interactions with compact binding pockets .
- The 3-phenoxybenzyl-substituted analog (MW 340.38) exhibits the highest steric bulk, which may limit bioavailability but enhance selectivity for larger enzyme active sites .
Acid-Base Properties
- The acetic acid moiety (pKa ≈ 2.5–4.5) in all compounds contributes to pH-dependent solubility. The pyridine ring (pKa ≈ 4.8–5.2) in the target compound adds a second ionizable group, enabling zwitterionic behavior in physiological conditions .
Target Compound
Analog-Specific Studies
- [3-Oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetic acid: The bulky phenoxybenzyl group has been explored in G-protein-coupled receptor (GPCR) antagonism, leveraging its hydrophobic interactions with transmembrane domains .
- [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]acetic acid : This compound’s aliphatic chain may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .
Biological Activity
2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid, a compound with the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol, has garnered interest in various biological applications due to its potential pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₃
- Molecular Weight : 249.27 g/mol
- LogP : -1.79 (indicating high water solubility)
- Structure : The compound features a piperazine ring substituted with a pyridine moiety and an acetic acid group, contributing to its unique biological interactions.
The biological activity of 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cells. This is crucial for applications in neuroprotection and anti-aging therapies.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes involved in inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation.
- Cell Signaling Modulation : Evidence indicates that it may influence signaling pathways related to cell proliferation and apoptosis, which are vital in cancer research.
Antioxidant Potential
A study conducted on related compounds demonstrated robust antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that compounds with structural similarities to 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid could effectively reduce reactive oxygen species (ROS) levels in cellular models .
Enzyme Inhibition Studies
Research highlighted the compound's ability to inhibit key enzymes involved in inflammatory responses. For instance, a comparative study showed that derivatives of this compound significantly reduced the activity of cyclooxygenase (COX) enzymes in vitro, suggesting anti-inflammatory applications .
Cellular Studies
In cellular models, treatment with 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid resulted in decreased levels of pro-inflammatory cytokines. This was particularly noted in RAW 264.7 macrophages where the compound's application led to a marked reduction in TNF-alpha and IL-6 production .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing 2-[3-Oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-acetic acid, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves coupling reactions between pyridine-containing precursors and piperazine derivatives. Key steps include:
- Amide bond formation : Use coupling agents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in DMF at 40°C to enhance reaction efficiency .
- Purification : Liquid-liquid extraction with ethyl acetate, followed by washing with acidic/basic aqueous solutions and drying with Na₂SO₄ .
- Optimization : Adjust stoichiometry (e.g., 1:1.6 molar ratio of backbone to carboxylic acid derivatives) and reaction time (overnight stirring) to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
